

Application Notes and Protocols for Reactions Involving 2-Bromoethylamine Hydrobromide

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Compound of Interest

Compound Name: 2-Bromoethylamine

Cat. No.: B090993

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving **2-bromoethylamine** hydrobromide. It is intended to serve as a comprehensive resource, offering practical experimental details, safety information, and a clear presentation of quantitative data.

Introduction

2-Bromoethylamine hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, containing both a primary amine and a bromoalkyl group, makes it a valuable building block for the construction of a variety of nitrogen-containing compounds, particularly heterocyclic structures and substituted amines.^[1] This reagent is a stable, crystalline solid that is soluble in water.^[2] Due to its reactivity, it serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.^{[1][2]}

Safety and Handling

2-Bromoethylamine hydrobromide is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

- Causes skin irritation.^[3]

- Causes serious eye irritation.[3]
- May cause respiratory irritation.[3]
- Harmful if swallowed.[4]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or safety glasses.[3][5]
- Hand Protection: Protective gloves.[3][5]
- Skin and Body Protection: Wear suitable protective clothing and a lab coat.[3][6]
- Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory protection.
[3][6]

Handling and Storage:

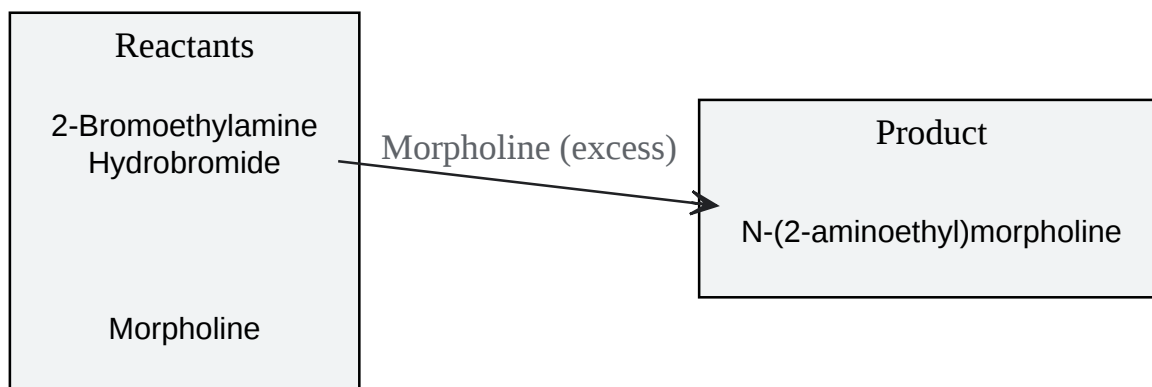
- Avoid contact with skin and eyes.[3]
- Use only in a well-ventilated area, preferably a fume hood.[3]
- Keep the container tightly closed and store it in a cool, dry place.[6]
- Avoid breathing dust, fumes, or vapors.[3]
- Wash hands thoroughly after handling.[7]

Application: Synthesis of N-(2-aminoethyl)morpholine

N-(2-aminoethyl)morpholine is a key intermediate in the synthesis of the antidepressant drug Moclobemide.[3] The following protocol details a solvent-free and catalyst-free method for its preparation.

Experimental Protocol

Reaction Scheme:



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Caption: Synthesis of N-(2-aminoethyl)morpholine.

Materials:

- **2-Bromoethylamine** hydrobromide
- 1,4-Oxazinane (Morpholine)
- 48% Sodium hydroxide (NaOH) solution
- Sodium chloride (NaCl)

Equipment:

- Three-necked round-bottom flask
- Stirring apparatus
- Heating mantle with temperature control
- Distillation apparatus

Procedure:[3]

- To a stirring solution of 1,4-oxazinane (100 g, 1.16 mol), slowly add **2-bromoethylamine hydrobromide** (131 g, 0.387 mol).
- Maintain the temperature of the reaction mixture below 90 °C during the addition, which should take approximately 1 to 2 hours.
- Monitor the progress of the reaction by gas chromatography.
- After 6-8 hours, cool the reaction mixture to room temperature.
- Add 48% NaOH solution to the stirred mixture.
- Filter the precipitated solid NaCl under vacuum.
- The resulting liquor, containing water, morpholine, and the desired product, is then distilled to isolate N-(2-aminoethyl)morpholine.

Data Presentation

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Molar Ratio
2-Bromoethylamine Hydrobromide	204.89	131	0.64	1
Morpholine	87.12	100	1.15	~3

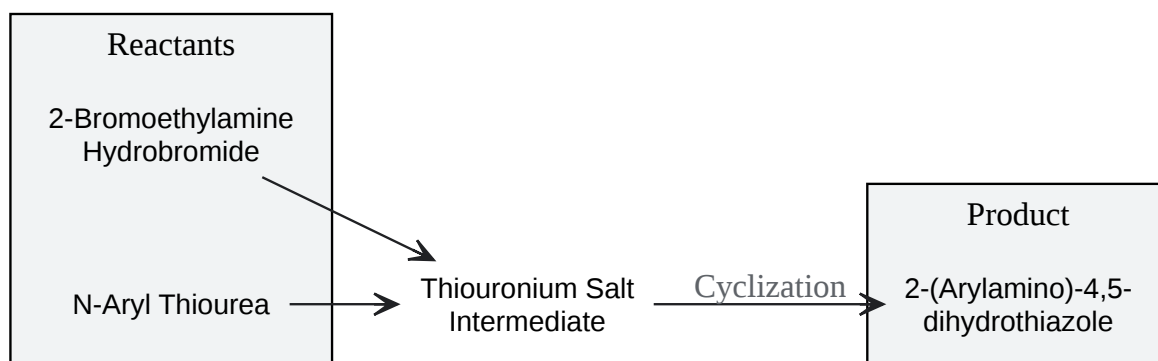
Parameter	Value
Reaction Time	6-8 hours
Temperature	< 90 °C
Yield	Up to 90%

Application: Synthesis of 2-Aminothiazolines

2-Bromoethylamine hydrobromide is a key reagent in the synthesis of 2-aminothiazoline derivatives through cyclocondensation with thioamides.[4] These compounds are of interest in medicinal chemistry.[8]

General Experimental Protocol

Reaction Scheme:



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Caption: General synthesis of 2-aminothiazolines.

Materials:

- **2-Bromoethylamine** hydrobromide
- Substituted N-aryl thiourea
- Solvent (e.g., ethanol, isopropanol)
- Base (e.g., sodium acetate, triethylamine)

Equipment:

- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with heating plate
- Standard glassware for work-up and purification

General Procedure:

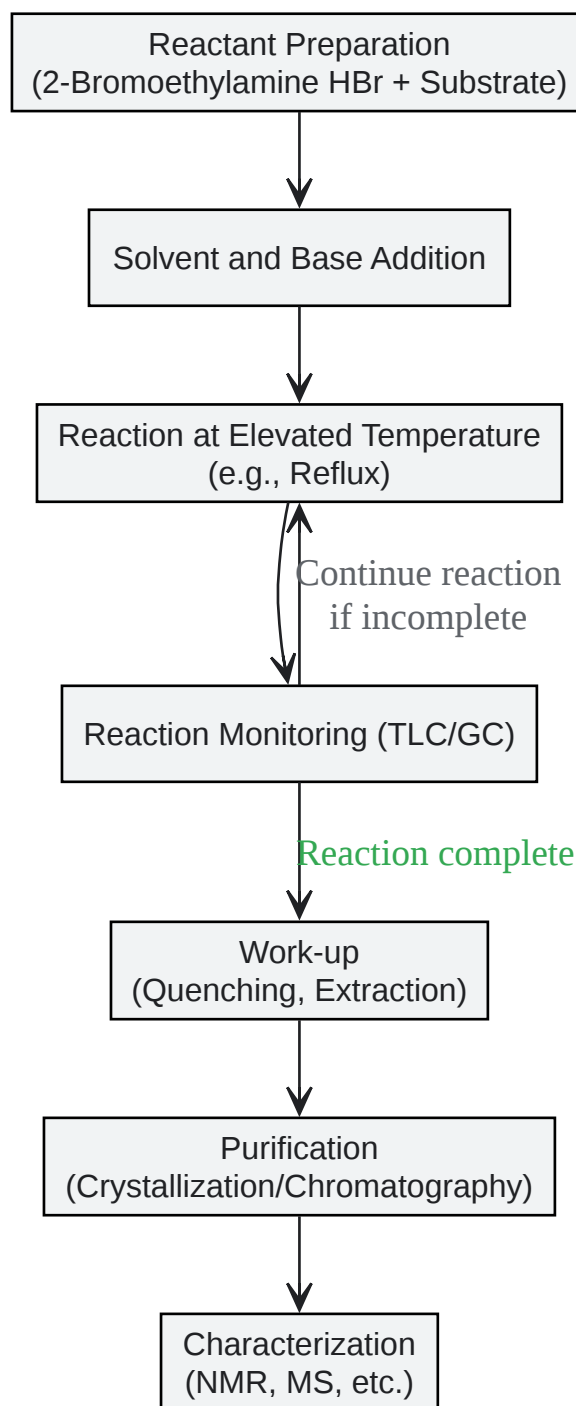
- Dissolve the N-aryl thiourea (1 equivalent) in a suitable solvent in a round-bottom flask.
- Add **2-bromoethylamine** hydrobromide (1-1.2 equivalents) to the solution.
- Add a base (1-2 equivalents) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The work-up procedure typically involves removing the solvent under reduced pressure, followed by extraction and purification by crystallization or column chromatography to yield the desired 2-(N-aryl)amino-4,5-dihydrothiazole derivative.[8]

Data Presentation (Hypothetical)

Entry	N-Aryl Thiourea Substituent	Solvent	Base	Time (h)	Yield (%)
1	Phenyl	Ethanol	Sodium Acetate	6	85
2	4-Chlorophenyl	Isopropanol	Triethylamine	8	78
3	4-Methoxyphenyl	Ethanol	Sodium Acetate	6	90

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for reactions involving **2-bromoethylamine** hydrobromide.



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Caption: General experimental workflow.

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